molecular formula C20H13ClFN3O4 B3534518 5-chloro-N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide

5-chloro-N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide

Cat. No.: B3534518
M. Wt: 413.8 g/mol
InChI Key: YOWVFSRMIYYBJD-UHFFFAOYSA-N
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Description

5-chloro-N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide is a complex organic compound that features a combination of chloro, fluoro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Amidation: The formation of an amide bond between an amine and a carboxylic acid derivative, such as an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine or amide functionalities, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Halogenating Agents: Thionyl chloride, N-chlorosuccinimide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of 5-chloro-N-(4-fluorophenyl)-2-[(3-aminobenzoyl)amino]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, such as nitroso or nitro compounds.

Scientific Research Applications

5-chloro-N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-3,4,5-trimethoxybenzamide
  • 4-nitro-N-(3-[(4-nitrobenzoyl)amino]phenyl)benzamide hydrate
  • N-(4-bromophenyl)-3-fluorobenzamide

Uniqueness

5-chloro-N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide is unique due to its specific combination of chloro, fluoro, and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-(4-fluorophenyl)-2-[(3-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O4/c21-13-4-9-18(24-19(26)12-2-1-3-16(10-12)25(28)29)17(11-13)20(27)23-15-7-5-14(22)6-8-15/h1-11H,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWVFSRMIYYBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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